![molecular formula C15H14N4OS B5648989 N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B5648989.png)
N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide and related compounds involves various chemical reactions that showcase the compound's versatility and the synthetic challenges it poses. For instance, novel reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines have been explored, leading to the competitive formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines, highlighting complex reaction pathways and the influence of reactant choice on product formation (Tornus, Schaumann, & Adiwidjaja, 1996).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques, including X-ray crystallography. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been determined, providing insights into the spatial arrangement and bond lengths that influence the compound's reactivity and properties (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide derivatives underscore the compound's reactivity and potential for further functionalization. For instance, the application of dimethylaminomethylene ketone in heterocycles synthesis showcases the compound's utility in creating complex molecules with potential biological activities (Kaur, Tyagi, Srivastava, & Kishore, 2014).
Physical Properties Analysis
The physical properties of compounds related to N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide, such as solubility, melting point, and stability, are crucial for their application and handling. These properties are often inferred from structural analysis and empirical studies, providing a basis for understanding the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are essential for predicting the compound's interactions and transformations. Studies on similar compounds, such as the synthesis, characterization, and antimicrobial screening of novel derivatives, offer insights into the chemical behavior and potential applications of N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide (Idrees, Kola, & Siddiqui, 2019).
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-19(2)12-6-4-11(5-7-12)16-15(20)10-3-8-13-14(9-10)18-21-17-13/h3-9H,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSIRQFMYOONNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
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